[(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate [(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20543386
InChI: InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43+/m1/s1
SMILES:
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol

[(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

CAS No.:

Cat. No.: VC20543386

Molecular Formula: C43H53NO14

Molecular Weight: 807.9 g/mol

* For research use only. Not for human or veterinary use.

[(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate -

Specification

Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
IUPAC Name [(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43+/m1/s1
Standard InChI Key ZDZOTLJHXYCWBA-OTLBCBHOSA-N
Isomeric SMILES CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Introduction

Potential Applications and Research Findings

Given the lack of specific information on this compound in the search results, potential applications and research findings are speculative. Compounds with similar structures are often studied for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Synthesis and Chemical Reactions

The synthesis of such a complex molecule would involve multiple steps, including the formation of the oxatetracyclic ring system, introduction of the acetyloxy and hydroxy groups, and attachment of the benzoate moiety. Specific synthesis pathways would depend on available starting materials and the desired efficiency of the reaction sequence.

Data Tables

PropertyValue
Molecular FormulaNot specified
Molecular WeightNot specified
Stereochemistry1R, 4S, 10S
Potential ApplicationsSpeculative

Future Research Directions

Future research should focus on synthesizing this compound and evaluating its biological activities. Additionally, computational studies could provide insights into its potential interactions with biological targets.

Given the limitations of the search results, further investigation into scientific databases and literature is necessary to provide a comprehensive overview of this compound.

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